4-Cyano-1-N-Fmoc-piperidine
Overview
Description
4-Cyano-1-N-Fmoc-piperidine is a chemical compound with the molecular formula C21H20N2O2 and a molecular weight of 332.40 g/mol . It is widely used in various fields of scientific research and industry due to its unique chemical properties and versatility . The compound is characterized by the presence of a cyano group (-CN) and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a piperidine ring .
Biochemical Analysis
Biochemical Properties
4-Cyano-1-N-Fmoc-piperidine plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used to protect the amine group of amino acids, preventing unwanted side reactions during peptide synthesis. The protecting group can be removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using this compound can have significant biological activities, including antimicrobial, antithrombotic, and antioxidant properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects by protecting the amine group of amino acids during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The protecting group is removed by base-induced β-elimination, forming a dibenzofulvene intermediate that is trapped by the base, typically piperidine .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under normal storage conditions but can degrade over time when exposed to moisture or light. Long-term effects on cellular function are not directly related to the compound itself but to the peptides synthesized using it .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented, as the compound is primarily used in vitro for peptide synthesis. Peptides synthesized using this compound can exhibit varying biological activities depending on the dosage. High doses of certain peptides may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound itself is not metabolized in biological systems but is used as a reagent in chemical synthesis .
Transport and Distribution
Within cells and tissues, this compound is not transported or distributed as it is used in vitro for peptide synthesis. The peptides synthesized using this compound can be transported and distributed within biological systems, depending on their structure and properties .
Subcellular Localization
This compound does not have specific subcellular localization as it is used in vitro. The peptides synthesized using this compound can be targeted to specific cellular compartments or organelles based on their sequence and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Fmoc protection is usually achieved using Fmoc chloride in the presence of a base such as triethylamine . The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide .
Industrial Production Methods: Industrial production of 4-Cyano-1-N-Fmoc-piperidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity . The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-1-N-Fmoc-piperidine undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like piperidine or piperazine for Fmoc deprotection.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Free amine derivatives.
Scientific Research Applications
4-Cyano-1-N-Fmoc-piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Cyano-1-N-Fmoc-piperidine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions . The cyano group can participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
4-Methyl piperidine: Used as a deprotection reagent in peptide synthesis.
Piperidine: Commonly used for Fmoc deprotection.
Piperazine: Another deprotection reagent with similar applications.
Uniqueness: 4-Cyano-1-N-Fmoc-piperidine is unique due to the presence of both the cyano and Fmoc groups, which provide distinct chemical reactivity and protection capabilities . This combination makes it particularly valuable in peptide synthesis and other complex organic syntheses .
Biological Activity
4-Cyano-1-N-Fmoc-piperidine is a compound primarily utilized in organic synthesis, particularly in the field of peptide synthesis. Its role as a protecting group for amine functionalities during the synthesis of peptides is crucial, as it prevents unwanted side reactions. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in scientific research.
This compound serves as a protective group for amino acids in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group can be removed under mild basic conditions, allowing for the subsequent reaction of free amines. This compound does not directly influence cellular processes but facilitates the formation of peptides that can exhibit various biological activities such as antimicrobial, antithrombotic, and antioxidant properties .
Table 1: Comparison of Biological Activities of Peptides Synthesized with this compound
Peptide | Biological Activity | Mechanism |
---|---|---|
Peptide A | Antimicrobial | Disruption of bacterial membranes |
Peptide B | Antithrombotic | Inhibition of platelet aggregation |
Peptide C | Antioxidant | Scavenging free radicals |
The mechanism by which this compound exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it can be selectively removed using piperidine under basic conditions. This deprotection process leads to the formation of free amines that can participate in further reactions to yield biologically active peptides .
Cellular Effects
While this compound itself does not directly interact with cellular signaling pathways or metabolic processes, the peptides synthesized using this compound can have significant biological effects. For example, peptides formed from amino acids protected by this compound have been shown to exhibit activities such as:
- Antimicrobial Effects: Certain peptides can disrupt bacterial cell membranes.
- Antithrombotic Properties: Some peptides inhibit platelet aggregation, thus preventing blood clot formation.
- Antioxidant Activities: Peptides may scavenge free radicals, reducing oxidative stress within cells .
Research Applications
This compound is extensively used in various research fields:
- Chemistry: As a building block in synthesizing complex organic molecules and peptides.
- Biology: In studies examining protein-protein interactions and enzyme mechanisms.
- Medicine: Investigated for potential applications in drug development and as precursors for pharmaceutical compounds .
Study on Deprotection Efficiency
A study compared the efficiency of different deprotection reagents during Fmoc solid-phase peptide synthesis. The results indicated that piperidine provided slightly higher yields than alternatives like 4-methylpiperidine (4MP) and piperazine (PZ) when removing Fmoc groups from specific peptide sequences . This highlights the importance of this compound in optimizing peptide synthesis protocols.
Environmental Impact Assessment
Research has also focused on the sustainability challenges associated with peptide synthesis. The use of this compound in solid-phase peptide synthesis (SPPS) has been evaluated for its environmental impact, emphasizing the need for greener methodologies in peptide production .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKRSBORLJDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374096 | |
Record name | 4-Cyano-1-N-Fmoc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-16-1 | |
Record name | 4-Cyano-1-N-Fmoc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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